molecular formula C9H9N3O2 B170497 Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 115932-00-8

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B170497
CAS No.: 115932-00-8
M. Wt: 191.19 g/mol
InChI Key: JEMAMNBFHPIPCR-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 115932-00-8) is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused, planar pyrazolo[1,5-a]pyrimidine heterocyclic system, which is recognized as a privileged structure in combinatorial library design and the development of novel bioactive molecules . Its primary research value lies in its role as a versatile building block for the synthesis of diverse derivatives, particularly for the development of kinase inhibitors. The scaffold is a key structural component in known protein kinase inhibitors, including dinaciclib (a CDK inhibitor) and larotrectinib (a TRKA inhibitor) . Recent studies in 2024 have designed and synthesized novel derivatives based on this core structure to create potent dual inhibitors targeting both CDK2 and TRKA kinases, demonstrating promising antiproliferative activity against a broad spectrum of human cancer cell lines . The synthetic utility of this compound is well-documented; its structure allows for sequential site-selective cross-coupling reactions, enabling researchers to efficiently create disubstituted derivatives for structure-activity relationship (SAR) studies . For example, its derivatives can be functionalized at the C2 and C6 positions via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions to produce a library of compounds for biological evaluation . Beyond its prominent role in anticancer research, the pyrazolo[1,5-a]pyrimidine core is also investigated for its notable photophysical properties, making it an emergent fluorophore with potential applications in material science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMAMNBFHPIPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427354
Record name ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115932-00-8
Record name ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Preparation Methods

Reaction Conditions and Catalytic Systems

Sulfuric acid (H₂SO₄) in ethanol under reflux remains the standard catalytic system, achieving yields of 80–85%. Alternative solvents like dimethylformamide (DMF) enable milder conditions (60–80°C) while maintaining comparable efficiency. A comparative analysis of catalysts reveals that Lewis acids such as ZnCl₂ or FeCl₃ reduce side-product formation in thermally sensitive substrates, though at the expense of prolonged reaction times (12–18 hours).

Table 1: Optimization of Cyclocondensation Parameters

ParameterOptimal ValueYield (%)Reference
CatalystH₂SO₄ (0.5 eq.)85
SolventEthanol80–85
TemperatureReflux (78°C)85
Reaction Time6–8 hours85
Alternative SolventDMF78

Mechanistic Insights and Regioselectivity

Density functional theory (DFT) studies indicate that the reaction’s regioselectivity arises from the preferential formation of a six-membered transition state, where the keto ester’s enol tautomer aligns with the aminopyrazole’s nucleophilic site. Steric effects from substituents on the pyrazole ring further dictate product distribution, with electron-withdrawing groups favoring C3-carboxylate formation.

Site-Selective Cross-Coupling Functionalization

Post-cyclization functionalization via cross-coupling reactions enables precise modification of the pyrazolo[1,5-a]pyrimidine core. Sequential Sonogashira and Suzuki-Miyaura couplings have been employed to introduce alkynyl, aryl, or amino groups at the C2 and C6 positions.

Sonogashira Coupling at the C6 Position

Brominated derivatives of this compound undergo regioselective Sonogashira coupling with terminal alkynes under palladium catalysis. Using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C, C6-alkynylation proceeds with >90% selectivity. This preference stems from the lower electron density at C6, as confirmed by natural population analysis (NPA) charges.

Table 2: Sonogashira Coupling Efficiency with Varied Alkynes

Alkyne SubstituentReaction Time (h)Yield (%)Reference
Phenylacetylene1292
Trimethylsilylacetylene1088
Propargyl alcohol1485

Suzuki-Miyaura Coupling at the C2 Position

Following C6 functionalization, the C2 bromine undergoes Suzuki-Miyaura coupling with aryl boronic acids. Optimized conditions using Pd(OAc)₂ (3 mol%), SPhos ligand (6 mol%), and K₂CO₃ in toluene/water (4:1) at 80°C afford biaryl products in 75–89% yield. Computational modeling reveals that steric hindrance from the C6 substituent accelerates transmetallation at C2, enhancing reaction rates.

Alternative Synthetic Routes and Emerging Methodologies

Ultrasound-Assisted Synthesis

Recent advances employ ultrasonic irradiation (40 kHz) to accelerate cyclocondensation. In a DMF/H₂O solvent system, reaction times reduce from 8 hours to 35 minutes while maintaining yields of 88–93%. The acoustic cavitation effect enhances mass transfer and reagent activation, particularly for sterically hindered substrates.

Solvent-Free Mechanochemical Approaches

Ball-milling techniques using KHSO₄ as a solid catalyst demonstrate promise for green synthesis. Reactions completed within 30 minutes at room temperature achieve 82% yield, eliminating solvent waste and reducing energy input.

Purification and Analytical Characterization

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (1:3 to 1:1). Key characterization data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.38 (q, J = 7.1 Hz, 2H, OCH₂), 6.89 (s, 1H, H5), 8.21 (d, J = 4.3 Hz, 1H, H2), 8.97 (d, J = 4.3 Hz, 1H, H7).

  • HRMS : m/z calculated for C₁₀H₁₀N₂O₂ [M+H]⁺: 190.0841, found: 190.0843 .

Chemical Reactions Analysis

Regioselective Cross-Coupling Reactions

The 2- and 6-positions of pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives exhibit distinct reactivity in cross-coupling reactions. A sequential functionalization strategy enables precise modifications:

Key Reactions:

  • C6-Alkynylation : Sonogashira coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate (3 ) with terminal alkynes (e.g., phenylacetylene) yields 6-alkynyl derivatives. Computational studies attribute C6-selectivity to lower activation energy at this position .

  • C2-Functionalization : Subsequent coupling at C2 via:

    • Suzuki-Miyaura with aryl boronic acids (e.g., 4-methoxyphenylboronic acid).

    • Buchwald-Hartwig with arylamines (e.g., 4-aminobenzotrifluoride).

    • Sonogashira with alkynes (e.g., ethynylbenzene) .

Representative Examples:

Starting MaterialReaction TypeReagents/ConditionsProductYield (%)
2,6-Dibromo derivative (3 )Sonogashira (C6)Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N6-Phenylethynyl-2-bromo derivative85
6-Phenylethynyl derivativeSuzuki-Miyaura (C2)4-MeO-PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃2-(4-MeO-Ph)-6-phenylethynyl derivative78

Nucleophilic Substitution

The 7-position (if substituted with a leaving group) undergoes nucleophilic displacement:

Reaction Pathway:

  • Chloro Derivatives : 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate reacts with hydrazine hydrate (EtOH, RT) to yield 7-hydrazinyl derivatives .

  • Azide Formation : Sodium azide displaces chloride at 0–5°C, producing 7-azido derivatives .

Example:

SubstrateReagentProductConditionsYield (%)
7-Chloro-5-methyl derivativeNaN₃, DMF7-Azido-5-methyl derivative0–5°C, 30 min80

Cyclization and Condensation

The core structure participates in cyclocondensation to form fused heterocycles:

Key Methods:

  • Microwave-Assisted Cyclization : Reaction of N-(5-amino-4-cyano-1H-pyrazol-3-yl)-benzamide with chalcones under microwave irradiation (120°C, 20 min) yields 7-aminopyrazolo[1,5-a]pyrimidines .

  • Enaminone Cyclocondensation : Ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate reacts with enaminones (e.g., 5a–j ) in glacial acetic acid to form 2-aryl-7-aryl derivatives (e.g., 6a–t ) .

Reaction Outcomes:

Starting MaterialConditionsProductYield (%)
Ethyl 5-amino-pyrazole carboxylateGlacial AcOH, reflux, 3 hr2-(Anilinyl)-7-aryl derivatives (6a–j )75–92

Ester Functionalization

The ethyl carboxylate group undergoes aminolysis and hydrolysis:

Reactions:

  • Aminolysis : Ethyl esters react with hydrazine hydrate (EtOH, 50–55°C) to form hydrazide derivatives .

  • Hydrolysis : Under basic conditions (KOH, EtOH/H₂O), the ester converts to the carboxylic acid, though direct examples are less documented in literature.

Example:

SubstrateReagentProductConditionsYield (%)
Ethyl 5-methyl derivativeNH₂NH₂·H₂O, EtOH5-Methyl-hydrazide derivative50–55°C, 5 min95

Oxidative Halogenation

Halogens are introduced via oxidative methods:

Methodology:

  • 3-Halo Derivatives : Cyclization of amino pyrazoles with enaminones and NaX (X = Cl, Br, I) in the presence of K₂S₂O₈ yields 3-halo-pyrazolo[1,5-a]pyrimidines .

Optimized Conditions:

Halide SourceOxidantTemp (°C)Yield (%)
NaIK₂S₂O₈10089

Scientific Research Applications

1.1 Anticancer Properties

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have shown promising anticancer activity. A study highlighted that certain derivatives exhibited potent inhibition against various cancer cell lines, including breast cancer cells (MCF-7). For instance, one derivative demonstrated a half-maximal inhibitory concentration (IC50) of 55.97μg/mL55.97\,\mu g/mL against MCF-7 cells . Additionally, another study reported that pyrazolo[1,5-a]pyrimidine derivatives displayed significant growth inhibition across 56 cancer cell lines, with a mean growth inhibition percentage of 43.9%43.9\% .

1.2 Antibacterial Activity

The compound also exhibits antibacterial properties. Research indicated that derivatives of this compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative had a zone of inhibition of 23.0±1.4mm23.0\pm 1.4\,mm against Bacillus subtilis . This suggests potential applications in developing new antibacterial agents.

1.3 Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on human monoamine oxidase B (MAO-B), which is relevant for neuroprotective activity . Additionally, derivatives have shown dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), indicating their potential as therapeutic agents for cancer treatment .

Synthesis and Functionalization

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Recent studies have focused on site-selective cross-coupling reactions to introduce different functional groups into the pyrazolo[1,5-a]pyrimidine scaffold . The ability to modify this compound enhances its versatility and application in drug discovery.

Material Science Applications

Beyond biological applications, this compound derivatives are being explored in material science due to their exceptional photophysical properties. These compounds can serve as emergent fluorophores and are being investigated for their potential use in solid-state applications . Their ability to form crystals with notable conformational phenomena could lead to advancements in the development of new materials.

Case Studies and Research Findings

Study ReferenceApplication FocusKey Findings
Anticancer ActivityDerivatives showed IC50 values as low as 55.97μg/mL55.97\mu g/mL against MCF-7 cells; significant growth inhibition across various cancer cell lines.
Enzyme InhibitionDemonstrated selective inhibition of MAO-B; potential neuroprotective effects noted.
Antibacterial ActivityEffective against Gram-positive bacteria with a ZOI of 23.0±1.4mm23.0\pm 1.4mm against Bacillus subtilis.
Material ScienceExplored as fluorophores with potential solid-state applications due to unique photophysical properties.

Mechanism of Action

The mechanism of action of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as anticancer or anti-inflammatory activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related derivatives, focusing on synthesis, stability, and biological activity.

Table 1: Physical and Chemical Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 115932-00-8 C₉H₉N₃O₂ 191.19 210–212 Parent compound; ester group
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate 1053656-37-3 C₉H₇Cl₂N₃O₂ 260.08 N/A Chlorine substituents; enhanced reactivity
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate 1436686-17-7 C₉H₈BrN₃O₂ 270.09 N/A Bromine substitution; SAR studies
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 514799-10-1 C₁₃H₁₀F₃N₃O₂ 297.23 N/A Trifluoromethyl group; improved lipophilicity
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 832741-06-7 C₁₀H₁₁N₃O₂ 205.21 N/A Methyl substituent; simplified synthesis

Key Differences in Reactivity and Stability

Ester Stability :

  • The parent compound’s ester group is prone to hydrolysis under alkaline conditions, leading to decarboxylation .
  • Replacement of the ester with amides (e.g., in B-Raf inhibitors) improves metabolic stability and potency .

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance electrophilic reactivity, facilitating cross-coupling reactions .
  • Bulkier substituents (e.g., aryl groups at the 5- or 7-position): Improve binding to kinase ATP pockets but may reduce solubility .

Critical Analysis of Structural and Functional Divergence

  • Synthetic Flexibility : this compound’s ester group allows facile derivatization, but its instability necessitates post-synthetic modifications (e.g., amidation) for drug candidates .
  • Biological Relevance : Substituents at the 5- and 7-positions significantly influence target affinity. For example, trifluoromethyl groups enhance lipophilicity, aiding blood-brain barrier penetration in CNS-targeted therapies .
  • Limitations : Derivatives with nitro or carboxylic acid groups (e.g., Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) often exhibit poor bioavailability due to high polarity .

Biological Activity

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antioxidant, antibacterial, and anticancer activities based on recent studies.

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. This compound derivatives have been evaluated for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Key Findings:

  • Among the synthesized derivatives, Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibited the highest antioxidant activity with an IC50 value of 15.34 μM , closely comparable to ascorbic acid (IC50 = 13.53 μM) .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against both Gram-positive and Gram-negative bacteria.

Results:

  • Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrated notable antibacterial activity against Bacillus subtilis with a Zone of Inhibition (ZOI) of 23.0 ± 1.4 mm and a Minimum Inhibitory Concentration (MIC) of 312 μM .
  • The compound also showed activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, indicating a broad-spectrum potential.

3. Cytotoxic Activity

The cytotoxic effects of various derivatives of this compound were evaluated on human breast adenocarcinoma (MCF-7) cell lines.

Cytotoxicity Data:

CompoundIC50 (μg/mL)
7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile55.97
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylateNot specified

This indicates that certain derivatives possess significant cytotoxicity against cancer cells, highlighting their potential as anticancer agents .

4. Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of ethyl pyrazolo[1,5-a]pyrimidine derivatives with biological targets.

Findings:

  • Docking simulations suggest that these compounds can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms . This computational approach aids in predicting the biological activity and guiding further synthetic modifications.

5. Case Studies and Applications

Recent studies have explored various synthetic routes to develop novel derivatives with enhanced biological properties. For instance:

  • A study synthesized a range of mono- and bis-functionalized pyrazolo[1,5-a]pyrimidines through regioselective cross-coupling reactions, which revealed promising biological activities including dual inhibition against cancer cell lines .

Q & A

Q. What are the standard synthetic routes for Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate?

The synthesis typically involves a multi-step process starting with the cyclization of hydrazine derivatives and α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent reactions introduce the pyrimidine core, followed by esterification. A common method involves:

  • Step 1 : Reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated active proton compounds (e.g., enaminones) under acidic conditions (e.g., KHSO₄) to form the pyrazolo[1,5-a]pyrimidine scaffold .
  • Step 2 : Esterification via ethanol and acid catalysis to finalize the structure.
    Key reagents : KHSO₄, ethanol, polar aprotic solvents (DMF). Yields range from 66% to 96% depending on substituents and conditions .

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Distinct signals for the ester group (δ ~1.40 ppm for CH₃, 4.43 ppm for CH₂), aromatic protons (δ ~7.48–9.18 ppm), and pyrimidine core (e.g., C2-H at δ 8.63 ppm) .
  • FT-IR : Ester carbonyl stretch at ~1701–1730 cm⁻¹ and aromatic C=C bonds at ~1603–1622 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 269 for derivatives) confirm molecular weight .

Advanced Research Questions

Q. What strategies optimize synthesis yields of pyrazolo[1,5-a]pyrimidine derivatives?

Optimization methods include:

  • Ultrasonic irradiation : Reduces reaction time (12–18 minutes) and improves yields (up to 96%) by enhancing mixing and energy transfer .
  • Catalyst selection : KHSO₄ in aqueous ethanol promotes efficient cyclization .
  • Temperature control : Reactions at 60–65°C improve kinetics for certain substituents .

Table 1 : Yield optimization under varying conditions

DerivativeReaction TimeTemperatureYield (%)
3ii12 min60–65°C66
3j18 minRT87
3k15 minRT76

Q. How does the ester group influence reactivity in substitution reactions?

The ester moiety (–COOEt) acts as an electron-withdrawing group, polarizing the pyrimidine core and enhancing electrophilicity at adjacent positions. This facilitates nucleophilic substitution at the C6/C7 positions. However, hydrolysis under alkaline conditions can lead to decarboxylation, forming 3-unsubstituted derivatives. Acidic conditions stabilize the ester but may still result in side reactions .

Q. How can contradictory data in hydrolysis outcomes be resolved?

Contradictions arise from pH-dependent pathways:

  • Alkaline hydrolysis : Predominantly yields decarboxylated products (e.g., 3-unsubstituted derivatives) due to instability of the carboxylate intermediate .
  • Acidic hydrolysis : Retains the ester but risks side reactions like ring-opening. Mitigation involves:
    • Using buffered conditions to control pH.
    • Short reaction times to minimize decomposition .

Q. What are the challenges in functionalizing the pyrazolo[1,5-a]pyrimidine core?

Key challenges include:

  • Regioselectivity : Substituents at C5/C7 influence reactivity. For example, electron-donating groups (e.g., methyl) at C5 hinder electrophilic substitution at C7 .
  • Steric effects : Bulky substituents (e.g., phenyl) reduce accessibility to reactive sites, requiring tailored catalysts (e.g., LiHMDS for nucleophilic additions) .

Applications in Research

Q. What role does this compound play in medicinal chemistry?

this compound derivatives are explored as kinase inhibitors. For example:

  • B-Raf kinase inhibition : Derivatives with trifluoromethylbenzamido groups show potency in blocking the Raf-MEK-ERK pathway, a target in cancer therapy .
  • Structure-activity relationship (SAR) : Moving the ester group to the C2 position decreases activity, while heterocyclic replacements improve binding affinity .

Q. How is this compound utilized in materials science?

The π-conjugated pyrazolo[1,5-a]pyrimidine core is investigated for:

  • Optoelectronic materials : Derivatives with electron-withdrawing groups (e.g., cyano) exhibit tunable fluorescence properties .
  • Coordination polymers : Nitrogen-rich sites enable metal complexation for catalytic or sensing applications .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives?

Melting points vary due to:

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) affect crystal packing.
  • Purity : Crude vs. chromatographically purified samples (e.g., 3j: 147–148°C after purification vs. 140–141°C for 3k) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.